![molecular formula C19H19N3O4 B2605599 8-(3-Methylphenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione CAS No. 874594-44-2](/img/structure/B2605599.png)
8-(3-Methylphenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(3-Methylphenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione is a useful research compound. Its molecular formula is C19H19N3O4 and its molecular weight is 353.378. The purity is usually 95%.
BenchChem offers high-quality 8-(3-Methylphenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(3-Methylphenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Structural Analysis and Synthetic Approaches One focal area of research involving complex organic compounds includes their structural analysis and the development of synthetic methodologies. For example, the study by Zhu Teng, H. Stoeckli-Evans, and R. Keese presents a tricyclic trisiladiene compound, showcasing the crystalline structure and providing insights into the spatial arrangement of such complex molecules (Zhu Teng et al., 1998). This research highlights the importance of understanding molecular geometries for designing and synthesizing novel compounds with specific properties.
Reaction Mechanisms and Cycloaddition Reactions Investigations into the mechanisms of complex reactions and the exploration of cycloaddition reactions are another area of significant interest. For instance, research by R. Banks et al. details the reaction of phenyl azide with hexafluorotricyclo[5,2,1,02,6]deca-3,8-diene, leading to triazolines and showcasing cycloaddition reactions as a pathway to novel structures (R. Banks et al., 1971). Such studies are crucial for expanding the toolkit of synthetic organic chemistry, enabling the creation of compounds with potential applications in material science and pharmaceuticals.
Photochemical Synthesis and Molecular Rearrangements The role of photochemical reactions in synthesizing structurally unique compounds is also a significant research avenue. An example includes the work by R. Bishop and A. Landers on the photochemical formation of [3,3,2]propellanes, demonstrating the utility of light-induced reactions in creating complex molecular architectures (R. Bishop & A. Landers, 1979). This approach could potentially be applied to synthesize derivatives of the compound , exploring its photoreactivity for generating novel molecular configurations.
Complexation and Metal Coordination Research into the complexation abilities of organic compounds, particularly in forming coordination complexes with metals, offers insights into their potential applications in catalysis and materials science. For instance, the study on 1,2,4-Triazolo[2,3-h]-7,9-thiaza-11-crown-4 demonstrates the compound's ability to complex metal atoms, suggesting applications in creating metal-organic frameworks or catalytic systems (F. Lazrak et al., 2000).
Propriétés
IUPAC Name |
8-(3-methylphenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-3-7-22-16-15(17(23)21-19(22)25)13(11-6-4-5-10(2)8-11)14-12(20-16)9-26-18(14)24/h4-6,8,13,20H,3,7,9H2,1-2H3,(H,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBWJRSOBTLEXOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C(C3=C(N2)COC3=O)C4=CC=CC(=C4)C)C(=O)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16265720 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[(2,3-dimethylcyclohexyl)amino]-2-oxoethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2605518.png)
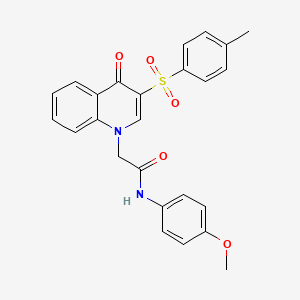
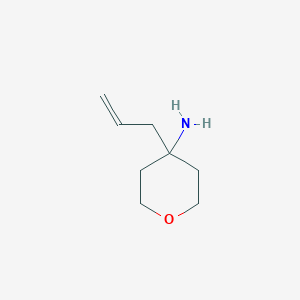
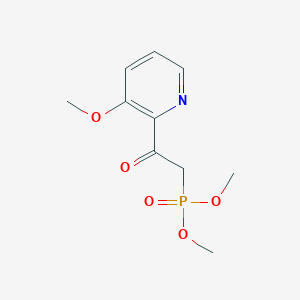
![2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2605526.png)



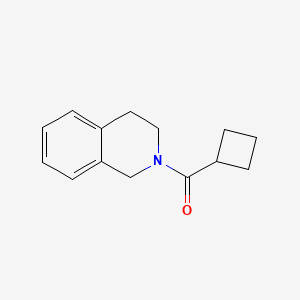
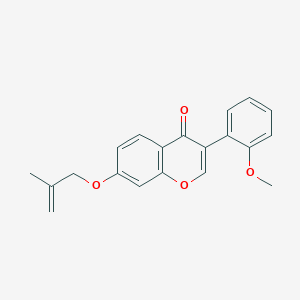
![N-Methyl-N-[2-(2-methylphenyl)ethyl]sulfamoyl fluoride](/img/structure/B2605534.png)
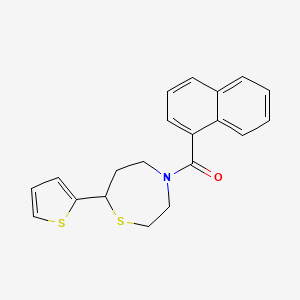
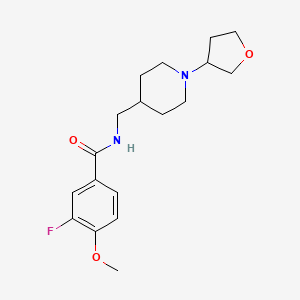
![(2-Morpholin-4-yl-ethyl)-(5-p-tolyl-thieno[2,3-d]pyrimidin-4-yl)-amine](/img/structure/B2605537.png)